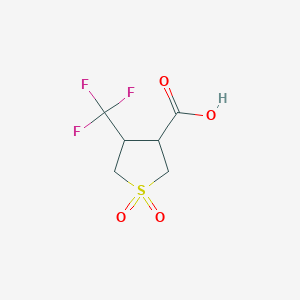

1,1-Dioxo-4-(trifluoromethyl)-1lambda6-thiolane-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Photocatalyzed Decarboxylative Thiolation

A study describes the thiolation of carboxylic acids using a disulfide reagent with tetrafluoropyridinyl groups, highlighting a light-mediated process using an acridine-type photocatalyst. This method can be applied to a wide range of carboxylic acids and is useful for late-stage modification of naturally occurring compounds and drugs, showcasing the potential for creating sulfides that can serve as redox-active radical precursors (Zubkov et al., 2022).

Functionalization of Siloxanes

Research on linear and cyclic siloxanes functionalized with polar groups through thiol-ene addition demonstrates the synthesis, characterization, and exploration of material behavior. These compounds exhibit amphiphilic character due to the co-existence of highly hydrophobic methyl groups and carboxyl or carbonyl groups, potentially useful as solvent-free liquid electrolytes (Turcan-Trofin et al., 2019).

Coordination Networks with Thiol and Metal-Thiolate Functions

A study on the interaction of a simple bifunctional molecule with various metal ions to form coordination networks emphasizes the utility of combining carboxyl and thiol groups for diverse structural features and potential functions. These networks exhibit significant interactions between metal centers and organic molecules, indicating the versatile application in material science (He et al., 2009).

Synthesis of Fluorinated Compounds

A process described for the efficient synthesis of 2-methyl-2-trifluoromethylchroman-4-ones from 2-trifluoromethyl-4H-chromen-4-imines and malonic acid demonstrates the creation of fluorinated analogues of natural compounds, indicating the relevance of trifluoromethyl groups in enhancing the properties of organic molecules (Sosnovskikh & Usachev, 2002).

Mercury Sorption by Metal-Organic Frameworks

Research on the incorporation of free-standing, accessible thiol (-SH) functions into porous coordination networks for mercury sorption highlights the environmental application of thiol-laced frameworks. These frameworks demonstrate effective mercury removal from water and the vapor phase, underscoring the importance of integrating functional groups for environmental remediation (Yee et al., 2013).

Propriétés

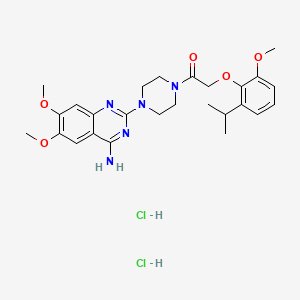

IUPAC Name |

1,1-dioxo-4-(trifluoromethyl)thiolane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O4S/c7-6(8,9)4-2-14(12,13)1-3(4)5(10)11/h3-4H,1-2H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHAGODANYMGKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2627164.png)

![2-(2,3-Dihydropyrazolo[5,1-b][1,3]oxazol-6-yl)acetic acid](/img/structure/B2627165.png)

amino]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2627167.png)

![(4-phenyltetrahydro-2H-pyran-4-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2627171.png)

![4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole](/img/structure/B2627175.png)

![2-(Furan-2-yl)-5-((3-methoxyphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2627177.png)

![3-(3,4-dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2627185.png)